molecular formula C12H7FN2 B578513 3-(4-Fluorophenyl)picolinonitrile CAS No. 1214340-31-4

3-(4-Fluorophenyl)picolinonitrile

Cat. No. B578513
CAS RN: 1214340-31-4
M. Wt: 198.2
InChI Key: LOZMHXYWGONKCM-UHFFFAOYSA-N
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Description

Synthesis Analysis

This compound can be synthesized through various methods. One reported method involves the reaction of 4-fluorobenzonitrile with 3-bromopyridine in the presence of a palladium catalyst and potassium phosphate base. This reaction falls under the category of cross-coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.


Molecular Structure Analysis

The IUPAC name for this compound is 3-(4-fluorophenyl)pyridine-2-carbonitrile. The InChI key is LOZMHXYWGONKCM-UHFFFAOYSA-N. Further analysis of the molecular structure would require more specific data such as X-ray diffraction or NMR spectroscopy, which is not available in the current search results.


Chemical Reactions Analysis

The synthesis of 3-(4-Fluorophenyl)picolinonitrile involves a cross-coupling reaction, which is a type of reaction widely used in organic synthesis to form carbon-carbon bonds. More specific details about its reactivity or other potential chemical reactions would require further investigation.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Heterocycles : The compound has been utilized in the synthesis of various heterocycles. For example, Darwish (2008) demonstrated the use of 2-picolinium bromide for synthesizing heterocycles with antimicrobial activities, showcasing the potential of picolinonitrile derivatives in medicinal chemistry (Darwish, 2008).

  • Synthesis of Phthalimide Derivatives : Harrison et al. (2001) synthesized 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide, highlighting another aspect of chemical synthesis involving picolinonitrile compounds (Harrison et al., 2001).

Applications in Organic Electronics

  • Phosphorescent Organic Light-Emitting Diodes (OLEDs) : Several studies have explored the use of picolinonitrile derivatives in the development of efficient OLEDs. For example, Tokito et al. (2003) improved the emission efficiency in OLEDs based on iridium complexes with picolinonitrile derivatives (Tokito et al., 2003). Chopra et al. (2008) also demonstrated enhancements in the efficiency of phosphorescent OLEDs using these compounds (Chopra et al., 2008).

  • Development of Efficient Host Materials : Liu et al. (2018) used picolinonitrile derivatives to construct efficient host materials for red phosphorescent organic light-emitting diodes, highlighting another application in electronic devices (Liu et al., 2018).

Medical and Biological Applications

  • Antiproliferative Activity : Ismail et al. (2020) synthesized new thienylpicolinamidine derivatives from picolinonitriles and studied their antiproliferative activity, demonstrating potential applications in cancer research (Ismail et al., 2020).

  • Radioligand Development for PET Imaging : Kil et al. (2014) synthesized derivatives of picolinamide as potential ligands for PET imaging, showing the relevance of picolinonitrile compounds in diagnostic imaging (Kil et al., 2014).

Safety and Hazards

The safety data sheet for 3-(4-Fluorophenyl)picolinonitrile suggests that it is intended for research purposes and not designed for human therapeutic applications or veterinary use . Specific hazards arising from the chemical are not available in the current search results .

properties

IUPAC Name

3-(4-fluorophenyl)pyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FN2/c13-10-5-3-9(4-6-10)11-2-1-7-15-12(11)8-14/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZMHXYWGONKCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673339
Record name 3-(4-Fluorophenyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214340-31-4
Record name 3-(4-Fluorophenyl)pyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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